2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as amino, carbonitrile, and pyridinyl groups makes this compound a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: 60-80°C
Catalyst: Acetic acid or piperidine
The reaction proceeds through the formation of an intermediate dihydropyridine, which is then oxidized to form the final hexahydroquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline derivatives with potential biological activity.
Reduction: Tetrahydroquinoline derivatives with altered pharmacological properties.
Substitution: Various substituted hexahydroquinoline derivatives with diverse chemical and biological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
DNA/RNA: Binding to nucleic acids, affecting gene expression and protein synthesis.
The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The unique combination of functional groups in 2-Amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile provides it with distinct chemical and biological properties. The presence of the 5-methylthiophen-2-yl group, in particular, may contribute to its specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N4OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H22N4OS/c1-13-6-7-18(28-13)19-15(11-23)21(24)26(14-5-4-8-25-12-14)16-9-22(2,3)10-17(27)20(16)19/h4-8,12,19H,9-10,24H2,1-3H3 |
InChI Key |
BHVFBPLHNPDPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CN=CC=C4)N)C#N |
Origin of Product |
United States |
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